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Cat. No.: B1443117 Get Quote

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling

stands as a pillar, celebrated for its versatility and functional group tolerance.[1][2] Central to

this reaction is the organoboron partner, typically a boronic acid. The specific choice of boronic

acid is critical, as its substituents dictate reactivity, stability, and ultimately, the success of the

synthetic endeavor.[3] 5-Formyl-3-methoxyphenylboronic acid is a valuable reagent that

incorporates both an electron-withdrawing aldehyde and an electron-donating methoxy group.

This unique electronic profile makes it an intriguing building block for complex molecular

architectures in pharmaceutical and materials science.

This guide presents a comprehensive spectroscopic and analytical validation profile for 5-
Formyl-3-methoxyphenylboronic acid. As Senior Application Scientists, we recognize that

robust analytical data is the bedrock of reproducible science. Therefore, we will not only

present the data but also delve into the causality behind our experimental choices. We will

objectively compare the performance and spectral characteristics of this reagent against

structurally similar alternatives, providing the detailed experimental data necessary for

researchers, scientists, and drug development professionals to make informed decisions in

their work.

Part 1: Comprehensive Spectroscopic
Characterization
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A multi-technique spectroscopic approach is essential for the unambiguous structural

confirmation of any chemical reagent. The workflow below outlines the logical sequence of

analysis, where each step corroborates the findings of the last.

Spectroscopic Characterization Workflow

Sample Preparation
(Dissolution in Deuterated Solvent, e.g., DMSO-d6)

NMR Spectroscopy
(¹H and ¹³C)

Provides detailed
proton/carbon framework

Vibrational Spectroscopy
(FT-IR)

Confirms functional
groups (C=O, O-H, C-O)

Structural Confirmation

Mass Spectrometry
(ESI-MS)

Verifies molecular
weight

Click to download full resolution via product page

Caption: Logical workflow for the complete spectroscopic characterization of a boronic acid
reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-

hydrogen framework. For boronic acids, DMSO-d₆ is often the solvent of choice as it solubilizes

the compound well and its residual water peak does not obscure the broad B(OH)₂ signal.

Experimental Protocol: NMR Analysis

Sample Preparation: Accurately weigh approximately 10-15 mg of 5-Formyl-3-
methoxyphenylboronic acid and dissolve it in ~0.7 mL of DMSO-d₆.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16

or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a broadband decoupling pulse

sequence. A longer acquisition time (e.g., 1024 scans or more) is typically required.

Expected ¹H and ¹³C NMR Data

The combination of the meta-directing formyl group and the ortho-, para-directing methoxy

group results in a distinct substitution pattern on the aromatic ring. The following table

summarizes the expected chemical shifts, which are predicted based on established

substituent effects and data from analogous compounds.[4][5]
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Analysis Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity Notes

¹H NMR Aldehyde (-CHO) ~9.9 - 10.1 Singlet (s)

Highly

deshielded

proton

characteristic of

aldehydes.

Boronic Acid (-

B(OH)₂)
~8.0 - 8.5

Broad Singlet (br

s)

Broad signal due

to quadrupolar

relaxation and

exchange with

trace water.

Aromatic (Ar-H) ~7.6 - 7.8 Multiplets (m)

Three distinct

aromatic protons

with complex

splitting patterns.

Methoxy (-OCH₃) ~3.8 - 3.9 Singlet (s)

Characteristic

singlet for a

methoxy group

attached to an

aromatic ring.

¹³C NMR Aldehyde (C=O) ~192 - 194 C
Deshielded

carbonyl carbon.

Aromatic (C-O) ~160 - 162 C

Carbon attached

to the electron-

donating

methoxy group.

Aromatic (C-B) ~135 - 140 C

Carbon attached

to the boronic

acid group;

signal may be

broad.
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Aromatic (C-H) ~115 - 130 CH

Aromatic

carbons with

attached protons.

Aromatic (C-

CHO)
~137 - 139 C

Carbon attached

to the formyl

group.

Methoxy (-OCH₃) ~55 - 56 CH₃

Typical chemical

shift for an aryl

methyl ether.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for confirming the presence of key functional groups. The

analysis provides direct evidence for the aldehyde, boronic acid, and ether moieties.

Experimental Protocol: FT-IR Analysis

Sample Preparation: Prepare a sample using either the KBr pellet method (mixing ~1 mg of

sample with ~100 mg of dry KBr and pressing into a pellet) or using an Attenuated Total

Reflectance (ATR) accessory with a small amount of solid sample.

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Background Correction: Perform a background scan prior to sample analysis to subtract

atmospheric CO₂ and H₂O signals.

Expected FT-IR Absorption Bands
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Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Significance

O-H Stretch 3200 - 3500 Strong, Broad

Confirms the

presence of the

boronic acid -OH

groups.

C-H Stretch

(Aromatic)
3000 - 3100 Medium

Indicates the aromatic

ring C-H bonds.

C-H Stretch

(Aldehyde)

2800 - 2900 & 2700 -

2800
Weak

Fermi resonance

doublet, characteristic

of the aldehyde C-H.

C=O Stretch

(Aldehyde)
1680 - 1700 Strong

Unambiguous

evidence of the

conjugated aldehyde

functional group.

C=C Stretch

(Aromatic)
1580 - 1620 Medium-Strong

Aromatic ring skeletal

vibrations.

B-O Stretch 1330 - 1380 Strong

Characteristic stretch

for the boron-oxygen

bond.[6]

C-O Stretch (Ether) 1200 - 1280 Strong

Asymmetric C-O-C

stretch of the aryl

ether.

Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight of the compound, serving as a final

check on its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for

polar molecules like boronic acids.

Experimental Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe

different adducts.

Expected Mass-to-Charge Ratios (m/z) The molecular weight of C₈H₉BO₄ is 179.97 g/mol .[7]

Ionization Mode Observed Ion Expected m/z Notes

Positive (ESI+) [M+H]⁺ 181.07 Protonated molecule.

[M+Na]⁺ 203.05
Sodium adduct,

common in ESI.

Negative (ESI-) [M-H]⁻ 179.06
Deprotonated

molecule.

[M+HCOO]⁻ 225.06
Formate adduct from

the mobile phase.[8]

Part 2: A Comparative Guide to Structurally Related
Boronic Acids
To fully appreciate the characteristics of 5-Formyl-3-methoxyphenylboronic acid, it is

instructive to compare it with its structural isomers and analogs. The electronic and steric

differences between these molecules manifest directly in their spectroscopic data and

reactivity.

Selected Comparative Compounds:

Alternative 1: 3-Formylphenylboronic acid: Lacks the methoxy group.

Alternative 2: 4-Formyl-3-methoxyphenylboronic acid: A positional isomer.
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Alternative 3: 3-Methoxyphenylboronic acid: Lacks the formyl group.

Comparative Summary of Key Spectroscopic Data

Compound

Key ¹H NMR

Shift (Aldehyde,

ppm)

Key ¹H NMR

Shift (Methoxy,

ppm)

Key IR Band

(C=O, cm⁻¹)
Reference

5-Formyl-3-

methoxyphenylb

oronic acid

~9.9 - 10.1 ~3.8 - 3.9 ~1680 - 1700 -

3-

Formylphenylbor

onic acid

~10.0 N/A ~1695 [4][9]

4-Formyl-3-

methoxyphenylb

oronic acid

~10.3 ~3.9 ~1685 [10]

3-

Methoxyphenylb

oronic acid

N/A ~3.8 N/A [5]

Analysis of Comparative Data:

Effect of Methoxy Group: Comparing the target molecule to 3-Formylphenylboronic acid, the

electronic influence of the methoxy group is subtle in the proton NMR and IR data shown. Its

primary utility lies in modulating the electronic density of the ring, which impacts reactivity in

cross-coupling reactions.

Effect of Substituent Position: The positional isomer, 4-Formyl-3-methoxyphenylboronic acid,

shows a slightly more deshielded aldehyde proton. This highlights how the relative positions

of the substituents fine-tune the electronic environment of the entire molecule.

Part 3: Analytical Validation and Stability
Assessment
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The utility of a reagent is defined not only by its structure but also by its purity and stability.

Boronic acids are known to be susceptible to degradation, primarily through two pathways:

reversible intermolecular dehydration to form cyclic boroxine anhydrides and irreversible

protodeboronation (cleavage of the C-B bond).[1][11] A robust validation protocol is therefore

non-negotiable.

Analytical Validation Workflow

Method Development
(RP-HPLC with UV Detection)

Method Validation (ICH Guidelines)
- Specificity

- Linearity & Range
- Accuracy & Precision

Ensures method is
fit for purpose

Forced Degradation Study
(Acid, Base, Oxidative, Thermal Stress)

Assesses stability-
indicating capability

Establishment of Shelf-Life
& Storage Conditions

Impurity Profiling & Peak Purity
(HPLC-DAD/MS)

Identifies potential
degradants

Click to download full resolution via product page

Caption: A self-validating workflow for purity and stability assessment of boronic acid reagents.
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Purity Determination by Reverse-Phase HPLC (RP-
HPLC)
RP-HPLC is the gold standard for purity analysis of small organic molecules due to its high

resolving power and sensitivity.[12]

Experimental Protocol: RP-HPLC Purity Assay

Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Elution: A typical gradient might run from 5% B to 95% B over 15 minutes, followed

by a hold and re-equilibration period. The gradient is crucial for eluting both the polar boronic

acid and any less polar impurities.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254

nm).

Sample Preparation: Prepare a stock solution of the sample in acetonitrile/water (50:50) at a

concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1

mg/mL).

System Suitability: Before analysis, inject a standard solution multiple times to ensure

system precision (e.g., RSD < 2% for retention time and peak area).

Validation Parameters Summary The method must be validated according to International

Council for Harmonisation (ICH) guidelines to be considered trustworthy.[13]
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Parameter Acceptance Criteria Purpose

Specificity

The analyte peak is well-

resolved from all potential

impurities and degradation

products.

Ensures the method accurately

measures only the target

compound.

Linearity

R² > 0.999 over a defined

concentration range (e.g., 0.1 -

1.0 µg/mL).

Confirms a direct relationship

between detector response

and concentration.

Accuracy
98.0% - 102.0% recovery from

a spiked matrix.

Measures the closeness of the

experimental value to the true

value.

Precision

Repeatability (RSD < 1.0%),

Intermediate Precision (RSD <

2.0%).

Demonstrates the method's

consistency and reproducibility.

Stability Assessment: Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a compound

and to ensure the analytical method is "stability-indicating."[11]

Experimental Protocol: Forced Degradation Study

Prepare separate solutions of the boronic acid (~0.1 mg/mL).

Acidic Stress: Add 0.1 M HCl and heat at 60°C for 24 hours.

Basic Stress: Add 0.1 M NaOH and keep at room temperature for 4 hours. (Basic conditions

can rapidly promote protodeboronation).

Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 24 hours.

Thermal Stress: Heat the solid sample at 70°C for one week.

Analysis: Analyze all stressed samples by the validated HPLC method. The appearance of

new peaks and a decrease in the main peak area indicate degradation. A DAD can be used
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to assess peak purity and identify potential co-eluting degradants.

Conclusion and Recommendations
5-Formyl-3-methoxyphenylboronic acid is a well-defined chemical entity whose structure

can be unequivocally confirmed through a combination of NMR, FT-IR, and MS. Its

spectroscopic profile is consistent with its structure and shows predictable variations when

compared to its isomers and analogs.

For researchers employing this reagent, the following is advised:

Initial Verification: Always perform at least a basic spectroscopic check (e.g., ¹H NMR) on a

new batch of the reagent to confirm its identity and absence of gross impurities.

Purity Assessment: A validated RP-HPLC method, as described, is the most reliable way to

quantify purity and should be used in quality control settings.

Storage and Handling: Given the susceptibility of boronic acids to degradation, 5-Formyl-3-
methoxyphenylboronic acid should be stored in a cool, dry, and dark environment under

an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and prevent

boroxine formation and protodeboronation.

By adhering to these analytical principles, scientists can ensure the integrity of their starting

materials, leading to more reliable, reproducible, and successful synthetic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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